molecular formula C18H16FN3O2 B5117764 N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5117764
M. Wt: 325.3 g/mol
InChI Key: ABSFHNRIVKUSCS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DFOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFOA belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it has been shown to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce the size of tumors in animal models, improve cognitive function, and reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is its potent inhibitory activity against COX-2 and AChE, which makes it a promising candidate for the development of new therapeutic agents. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the development of new therapeutic strategies for the treatment of various diseases. Finally, the potential use of this compound as a diagnostic tool for the detection of COX-2 and AChE activity in various tissues and organs could also be explored.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be achieved through a multistep reaction starting from 2,5-dimethylaniline and 2-fluorobenzoyl chloride. The first step involves the formation of 2,5-dimethyl-N-(2-fluorobenzoyl)aniline, which is then reacted with potassium hydroxide and carbon disulfide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with ethyl chloroacetate to yield this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-7-8-12(2)15(9-11)20-17(23)10-16-21-18(24-22-16)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFHNRIVKUSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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